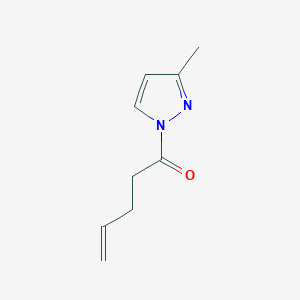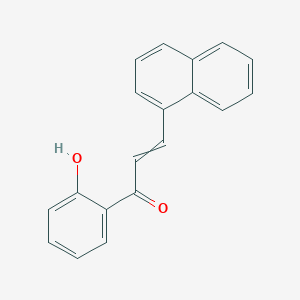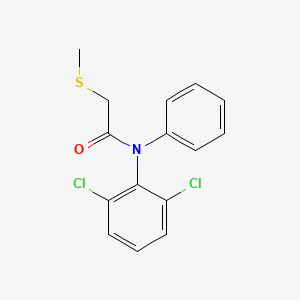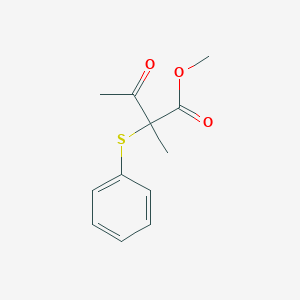
Diphenyl 1-phenylethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 1-phenylethyl phosphate is an organophosphorus compound characterized by the presence of two phenyl groups and a phenylethyl group attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl 1-phenylethyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and attacking the phosphorus center, leading to the formation of the phosphate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphate esters.
Aplicaciones Científicas De Investigación
Diphenyl 1-phenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diphenyl 1-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphate: Similar structure but lacks the phenylethyl group.
Triphenyl phosphate: Contains three phenyl groups attached to the phosphate moiety.
Phenyl diethyl phosphate: Contains two ethyl groups and one phenyl group attached to the phosphate moiety.
Uniqueness
Diphenyl 1-phenylethyl phosphate is unique due to the presence of both phenyl and phenylethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
76263-88-2 |
|---|---|
Fórmula molecular |
C20H19O4P |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
diphenyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-17(18-11-5-2-6-12-18)22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h2-17H,1H3 |
Clave InChI |
ARMKUHKDIFTBFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


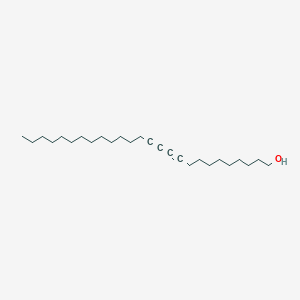

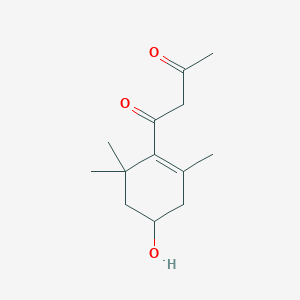
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
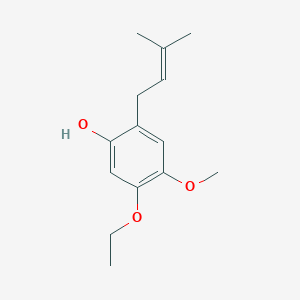
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
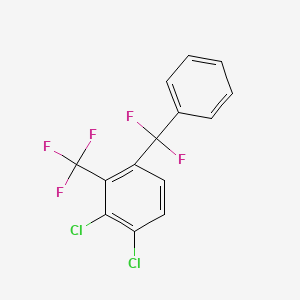

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
